molecular formula C11H11NO2 B2476519 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-50-7

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2476519
CAS No.: 424792-50-7
M. Wt: 189.214
InChI Key: RAIGHXWPYBKFCZ-UHFFFAOYSA-N
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Description

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C11H13NO It is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of indoline derivatives. One common method is the diastereoselective synthesis using tosylhydrazone salts . This reaction is carried out under metal-free conditions, making it an environmentally friendly approach. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the methoxy group, which can significantly alter its chemical and biological properties.

    4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one: The presence of a hydroxy group instead of a methoxy group can affect its reactivity and interactions with biological targets.

    Spiro[cyclopropane-1,3’-indolin]-2’-one derivatives: Various derivatives with different substituents can exhibit a wide range of properties and applications.

Uniqueness

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

4-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)11(5-6-11)10(13)12-7/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIGHXWPYBKFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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